molecular formula C22H22N4O4 B2955595 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide CAS No. 1421530-41-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Cat. No. B2955595
CAS RN: 1421530-41-7
M. Wt: 406.442
InChI Key: JTRMSNUSRNWKSS-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .


Synthesis Analysis

The compound is synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-(2-phenyl-1H-imidazol-1-yl)propyl group .


Chemical Reactions Analysis

The compound has been evaluated for its anticancer activity against various cancer cell lines . The detailed structure-activity relationship study culminated in the identification of potent compounds with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Scientific Research Applications

Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles

This research demonstrates an efficient ligand for the copper-catalyzed N-arylation of imidazoles and benzimidazoles, presenting a methodology that could potentially be applied to the synthesis or modification of the compound . The study highlights the use of 4,7-Dimethoxy-1,10-phenanthroline in facilitating reactions under mild conditions, offering a pathway to modify imidazole structures which are part of the compound's structure (Altman, Koval, & Buchwald, 2007).

Synthesis and Characterization of Celecoxib Derivatives

Research into celecoxib derivatives for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities provides insights into how structural modifications can impart diverse biological activities. This study involves the synthesis of novel compounds through reactions involving celecoxib, suggesting that similar approaches could be explored for the compound to investigate its potential applications in these areas (Küçükgüzel et al., 2013).

Synthesis and Biological Activity of Schiff Base Copper(II) Complexes

This research outlines the synthesis of benzimidazole-based Schiff base copper(II) complexes and their DNA binding, cellular DNA lesion, and cytotoxic activities. The methodologies and findings could offer a framework for investigating the compound , especially in relation to its potential biological interactions and applications in medicinal chemistry (Paul et al., 2015).

Future Directions

The compound and its related series show promise in the field of anticancer research . Further optimization of these compounds may lead to more active analogs and a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-21(22(28)25-14-16-7-8-18-19(13-16)30-15-29-18)24-9-4-11-26-12-10-23-20(26)17-5-2-1-3-6-17/h1-3,5-8,10,12-13H,4,9,11,14-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRMSNUSRNWKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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